5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol
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Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a dimethylaminocarbonyl group and a fluorine atom, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylaminocarbonyl Group: This step involves the reaction of a phenylboronic acid derivative with dimethylamine and carbonylating agents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the intermediate compounds through Suzuki-Miyaura cross-coupling reactions, utilizing palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted phenols and related compounds.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets and pathways. The dimethylaminocarbonyl group can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The phenolic group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of a fluorophenol group.
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid: Contains a hydroxyisonicotinic acid group, offering different chemical properties.
Uniqueness
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is unique due to the presence of both the dimethylaminocarbonyl group and the fluorine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTBBOXQCXISDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684458 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-07-9 |
Source
|
Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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